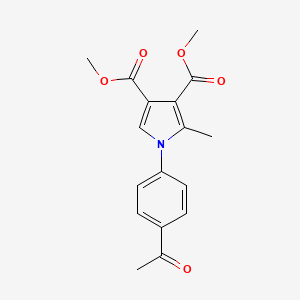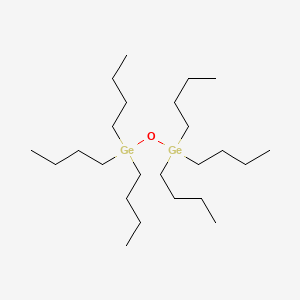
3-(1,5-Diphenylpyrazol-3-yl)-1,5-diphenyl-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL is a complex organic compound with the molecular formula C30H22N4 and a molecular weight of 438.537 g/mol This compound is characterized by its unique structure, which includes two pyrazole rings connected by a biphenyl bridge, each substituted with phenyl groups
Vorbereitungsmethoden
The synthesis of 1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL typically involves multi-step organic reactions. One common synthetic route includes the condensation of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole rings. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity
Analyse Chemischer Reaktionen
1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced pyrazole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL has several scientific research applications, including:
Biology: The compound’s derivatives are explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can catalyze various chemical reactions. In biological systems, its derivatives may interact with cellular components, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL can be compared with other similar compounds, such as:
3,5,3’,5’-Tetramethyl-1H,1’H-(4,4’)BIPYRAZOLYL: This compound has methyl groups instead of phenyl groups, leading to different chemical properties and reactivity.
1,1’,3’,5’-Tetramethyl-1H,1’H-(3,4’)BIPYRAZOL-5-CARBOXYLIC ACID:
The uniqueness of 1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL lies in its phenyl substitutions, which enhance its stability and potential for forming diverse chemical derivatives.
Eigenschaften
Molekularformel |
C30H22N4 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
3-(1,5-diphenylpyrazol-3-yl)-1,5-diphenylpyrazole |
InChI |
InChI=1S/C30H22N4/c1-5-13-23(14-6-1)29-21-27(31-33(29)25-17-9-3-10-18-25)28-22-30(24-15-7-2-8-16-24)34(32-28)26-19-11-4-12-20-26/h1-22H |
InChI-Schlüssel |
FKQHQXPHXKOCFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=NN(C(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)

![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)

![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)

![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962161.png)
![ethyl 4-({[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11962164.png)
![4-[[4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one](/img/structure/B11962167.png)
![(5E)-5-(4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962170.png)
![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)


![(3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962202.png)
